

Spectroscopic Profile of 2-Amino-4-fluoropyridine: A Technical Guide

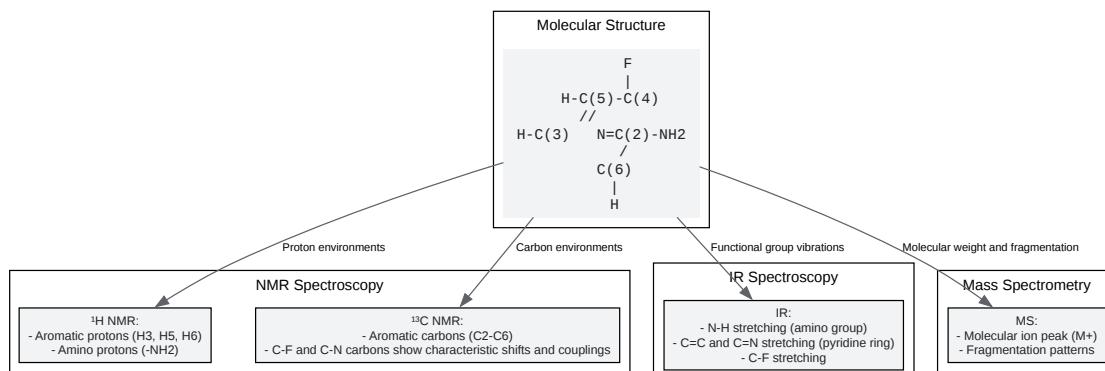
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-fluoropyridine

Cat. No.: B1287999

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-fluoropyridine** ($C_5H_5FN_2$), a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Correlation

The chemical structure of **2-Amino-4-fluoropyridine**, with its constituent functional groups, dictates its characteristic spectroscopic signature. The pyridine ring, amino group, and fluorine atom each contribute distinct features to the NMR, IR, and mass spectra. Understanding these relationships is crucial for accurate spectral interpretation.

2-Amino-4-fluoropyridine: Structure-Spectra Relationship

[Click to download full resolution via product page](#)

Caption: Relationship between the molecular structure of **2-Amino-4-fluoropyridine** and its expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Amino-4-fluoropyridine**, both ¹H and ¹³C NMR provide critical structural information. The following data is predicted based on known substituent effects on the pyridine ring.

¹H NMR Data (Predicted)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~7.8	d	$J(H-H) \approx 5$
H-5	~6.4	dd	$J(H-H) \approx 5, J(H-F) \approx 9$
H-3	~6.2	d	$J(H-F) \approx 4$
-NH ₂	~4.5	br s	-

¹³C NMR Data (Predicted)

Carbon	Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (J, Hz)
C-2	~160	d	$^3J(C-F) \approx 15$
C-3	~98	d	$^3J(C-F) \approx 4$
C-4	~168	d	$^1J(C-F) \approx 240$
C-5	~105	d	$^2J(C-F) \approx 20$
C-6	~150	d	$^4J(C-F) \approx 3$

Infrared (IR) Spectroscopy

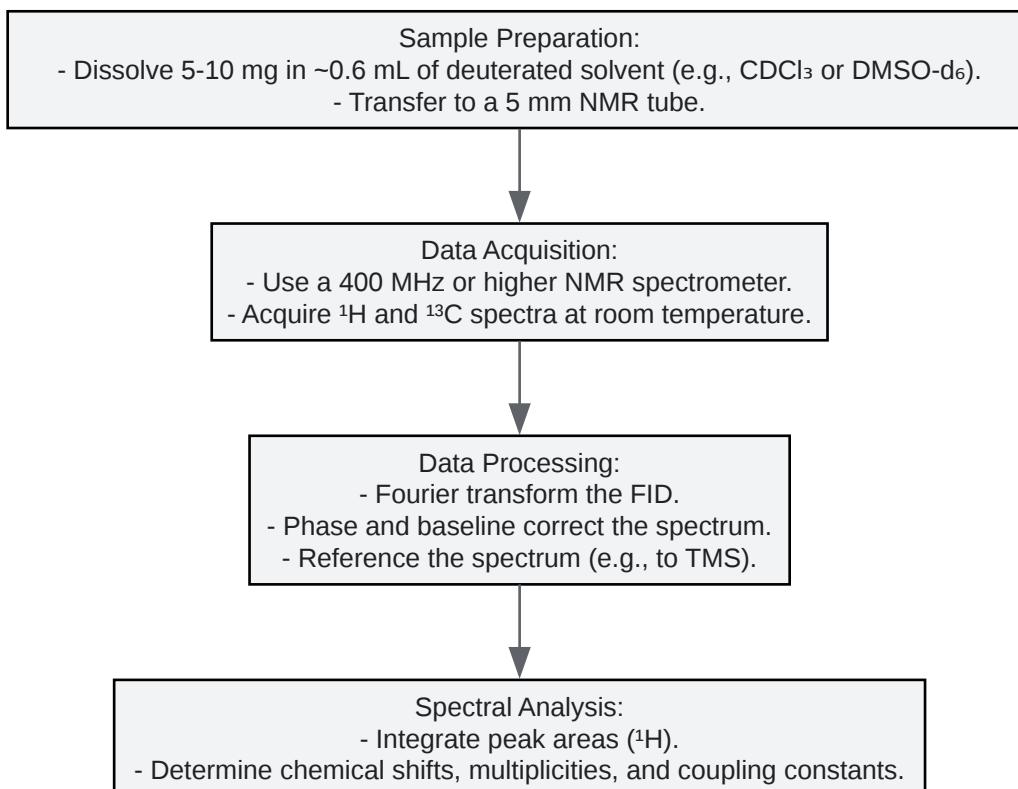
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for **2-Amino-4-fluoropyridine** are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000	Medium	Aromatic C-H stretching
1640 - 1590	Strong	C=C and C=N ring stretching
1570 - 1500	Strong	N-H bending (scissoring) of the amino group
1250 - 1200	Strong	C-F stretching
1300 - 1200	Medium-Strong	Aromatic C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Abundance (%)	Assignment
112	100	[M] ⁺ (Molecular Ion)[1]
85	Variable	[M - HCN] ⁺
84	Variable	[M - F] ⁺ (less likely) or [M - N ₂ H] ⁺


The exact mass of **2-Amino-4-fluoropyridine** is 112.04367633 Da.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Amino-4-fluoropyridine**.

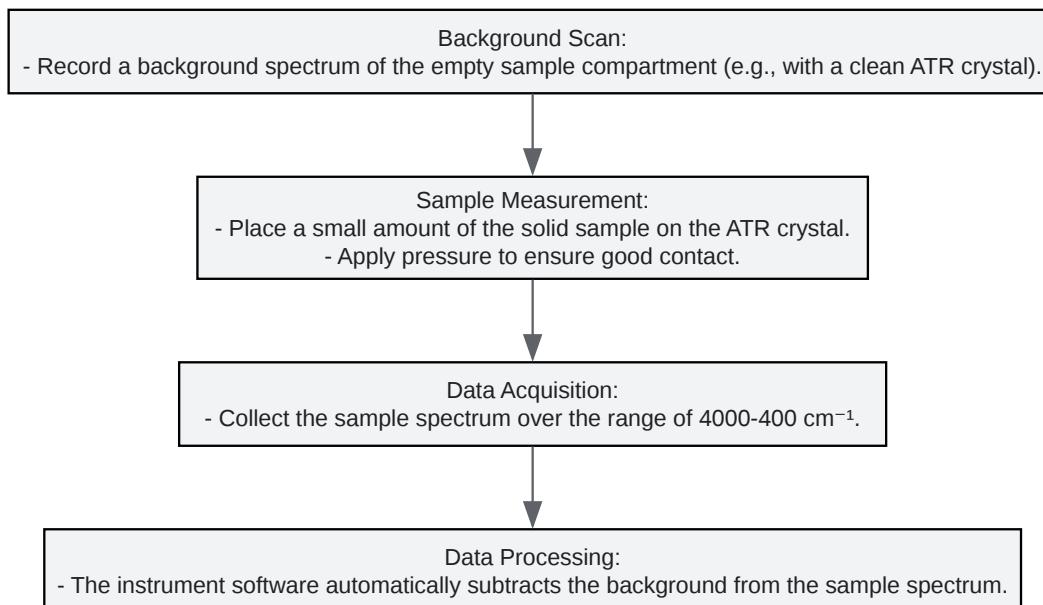
NMR Spectroscopy

NMR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for acquiring and processing NMR spectra.

¹H NMR Acquisition:

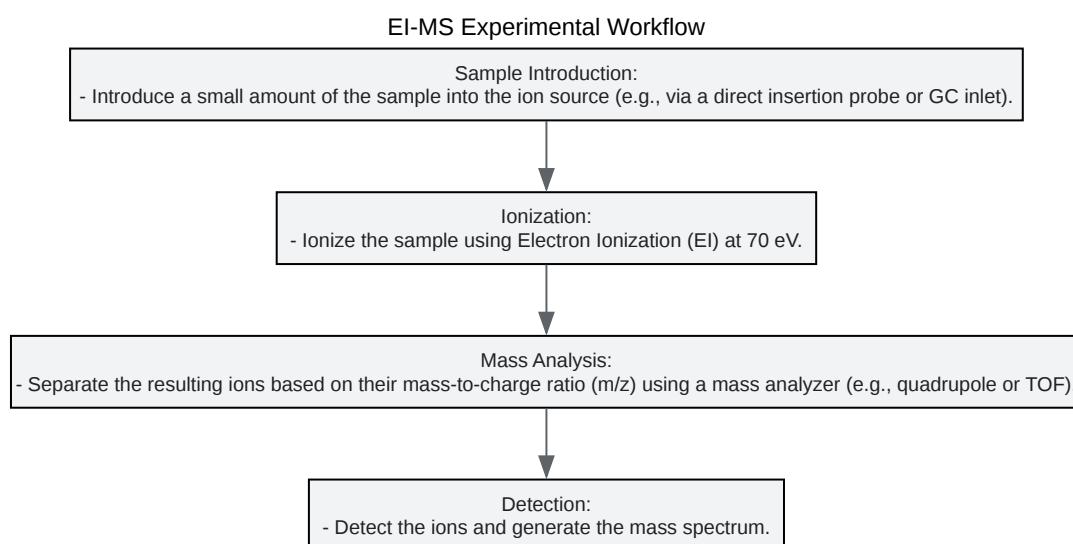

- Pulse Program: Standard single-pulse-acquire.
- Spectral Width: ~12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.

¹³C NMR Acquisition:

- Pulse Program: Standard proton-decoupled pulse-acquire.
- Spectral Width: ~200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.

IR Spectroscopy

FTIR Experimental Workflow


[Click to download full resolution via product page](#)

Caption: A typical workflow for obtaining an FTIR spectrum of a solid sample using an ATR accessory.

FTIR (ATR) Acquisition:

- Technique: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: A generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Electron Ionization Mass Spectrometry (EI-MS):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Inlet System: Direct insertion probe or Gas Chromatography (GC).

Disclaimer: The spectroscopic data presented in the tables are predicted values based on the analysis of similar compounds and general spectroscopic principles. Actual experimental data may vary depending on the specific experimental conditions. It is recommended to acquire experimental data for definitive compound identification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-fluoropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287999#spectroscopic-data-for-2-amino-4-fluoropyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com